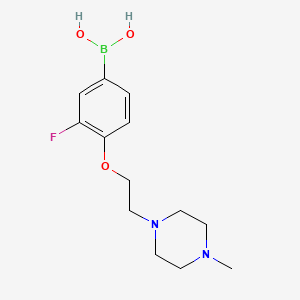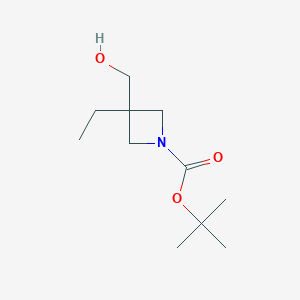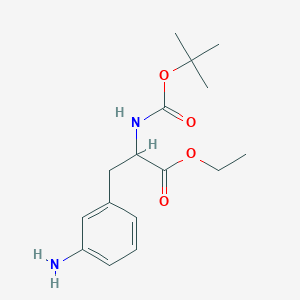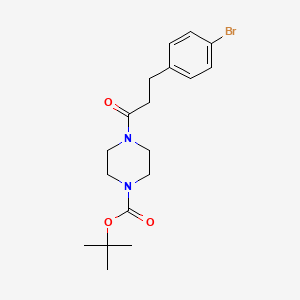
4-(3-(4-bromofenil)propanoyl)piperazin-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community. It is also known as 1-BOC-4-(3-Bromophenyl)piperazine .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is C15H21BrN2O2 . Its molecular weight is 341.24300 , and its exact mass is 340.07900 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate include a molecular weight of 341.24300 , an exact mass of 340.07900 , and a LogP value of 3.50910 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Este compuesto sirve como precursor en la síntesis de intermediarios de piperazina monosustituidos, los cuales son cruciales para la creación de una variedad de moléculas bioactivas. Su estructura permite la introducción de farmacoforos que pueden interactuar con dianas biológicas .
Desarrollo de Medicamentos
El grupo tert-butilo en el compuesto proporciona un entorno protector que se puede desproteger en condiciones suaves, lo que lo hace valioso en la síntesis de múltiples pasos de sustancias farmacéuticas. Por ejemplo, se utiliza en la producción de medicamentos como la trazodona, que es un antidepresivo .
Investigación sobre Inhibidores de PARP
Actúa como un intermedio en el desarrollo de inhibidores de la poli (ADP-ribosa) polimerasa (PARP), como el Niraparib, que son efectivos en el tratamiento de tumores mutantes de BRCA-1 y -2 .
Investigación de Química Orgánica
En química orgánica, este compuesto se utiliza en reacciones de condensación, las cuales son fundamentales para crear moléculas orgánicas complejas. Su reactividad con varios nucleófilos lo convierte en un reactivo versátil .
Mecanismo De Acción
While the specific mechanism of action for Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is not mentioned, similar compounds like tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate are used as intermediates in the synthesis of drugs like Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors work by blocking the PARP enzyme, which helps repair damaged DNA in cells. When PARP is blocked, the cells are less able to repair their DNA, leading to cell death .
Safety and Hazards
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERFCWTCWGZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123924 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-10-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






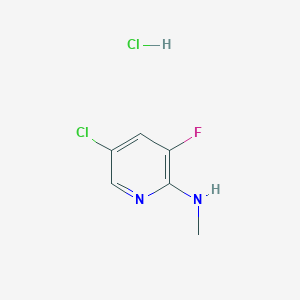

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)
![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)


